molecular formula C18H14N2O B12918486 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- CAS No. 839698-07-6

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-

Cat. No.: B12918486
CAS No.: 839698-07-6
M. Wt: 274.3 g/mol
InChI Key: LRSZPGIWSRYNSP-UHFFFAOYSA-N
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Description

3-Benzoyl-5-ethylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including 3-benzoyl-5-ethylindolizine-1-carbonitrile, often involves cyclization reactions. One common method is the reaction of pyridine or pyrrole derivatives with appropriate reagents under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine can lead to the formation of indolizine derivatives .

Industrial Production Methods

Industrial production methods for indolizine derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and other advanced techniques to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5-ethylindolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-benzoyl-5-ethylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indolizine derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-benzoyl-5-ethylindolizine-1-carbonitrile include:

Uniqueness

3-Benzoyl-5-ethylindolizine-1-carbonitrile is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and ethyl groups, as well as the carbonitrile functional group, can impart distinct properties compared to other indolizine derivatives .

Properties

CAS No.

839698-07-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-benzoyl-5-ethylindolizine-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3

InChI Key

LRSZPGIWSRYNSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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